3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
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Overview
Description
3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that features a trifluoromethyl group (-CF3) attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as sulfur tetrafluoride and antimony trifluoride .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride . These methods ensure high yields and efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various transition metal catalysts . Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity . The exact pathways and targets may vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and the pyrazole ring structure.
Trifluoromethylated heterocycles: These compounds contain the trifluoromethyl group attached to different heterocyclic rings.
Uniqueness
3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is unique due to its specific combination of the trifluoromethyl group and the pyrazole ring.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2(4(9)10)11-12-3/h1H,(H3,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGAYMDQNLJWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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